molecular formula C13H12ClNO B2388793 [3-(2-Chlorophenoxy)phenyl]methanamine CAS No. 1185096-51-8

[3-(2-Chlorophenoxy)phenyl]methanamine

Cat. No.: B2388793
CAS No.: 1185096-51-8
M. Wt: 233.7
InChI Key: CRNMUKQUKVMEHI-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H12ClNO It is a derivative of phenylmethanamine, where the phenyl group is substituted with a 2-chlorophenoxy group

Properties

IUPAC Name

[3-(2-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMUKQUKVMEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenoxy)phenyl]methanamine typically involves the reaction of 2-chlorophenol with benzylamine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the 2-chlorophenol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of [3-(2-Chlorophenoxy)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Chlorophenoxy)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Chlorophenoxy)phenyl]methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, [3-(2-Chlorophenoxy)phenyl]methanamine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    [3-(2-Bromophenoxy)phenyl]methanamine: Similar structure with a bromine atom instead of chlorine.

    [3-(2-Fluorophenoxy)phenyl]methanamine: Similar structure with a fluorine atom instead of chlorine.

    [3-(2-Methylphenoxy)phenyl]methanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness: The uniqueness of [3-(2-Chlorophenoxy)phenyl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom influences its reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.

Biological Activity

The compound [3-(2-Chlorophenoxy)phenyl]methanamine, also known as its hydrochloride form, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN
  • Molecular Weight : 233.7 g/mol
  • CAS Number : 2377035-42-0

The structure of [3-(2-Chlorophenoxy)phenyl]methanamine features a chlorophenoxy group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of [3-(2-Chlorophenoxy)phenyl]methanamine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It could interact with various receptors, modulating cellular responses and signaling pathways.
  • Signal Transduction Modulation : The compound might influence signal transduction pathways, affecting cell behavior and function.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies on chlorophenyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The potential for [3-(2-Chlorophenoxy)phenyl]methanamine to exhibit similar antimicrobial effects warrants further investigation.

Anti-inflammatory Effects

Compounds related to [3-(2-Chlorophenoxy)phenyl]methanamine have been studied for their anti-inflammatory properties. The presence of the chlorophenoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

Data Table: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialIsoxazole derivativesSignificant antibacterial activity
Anti-inflammatoryPhenoxyacetic acid derivativesReduced inflammation markers
AnticancerThiazepane derivativesCytotoxic effects on cancer cells

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study evaluating various phenoxy compounds found that certain derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that [3-(2-Chlorophenoxy)phenyl]methanamine may also possess similar antimicrobial properties, warranting further research into its efficacy against specific pathogens.
  • Investigation into Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of chlorinated phenolic compounds, researchers observed a significant reduction in pro-inflammatory cytokines when treated with related compounds. This indicates a potential pathway through which [3-(2-Chlorophenoxy)phenyl]methanamine could exert anti-inflammatory effects.
  • Anticancer Activity Exploration : Research into structurally similar compounds has demonstrated cytotoxicity against various cancer cell lines. For instance, thiazepane derivatives showed promising results in inhibiting cancer cell proliferation. This raises the possibility that [3-(2-Chlorophenoxy)phenyl]methanamine could exhibit anticancer properties that require further investigation.

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